
2-Chloro-5-isopropoxypyrazine
Vue d'ensemble
Description
2-Chloro-5-isopropoxypyrazine is an organic chemical compound with the molecular formula C7H9ClN2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-isopropoxypyrazine is represented by the InChI code: 1S/C7H9ClN2O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3 . This indicates that the molecule consists of a pyrazine ring with a chlorine atom and an isopropoxy group attached to it.Physical And Chemical Properties Analysis
2-Chloro-5-isopropoxypyrazine has a molecular weight of 172.61 . It is stored under an inert atmosphere at temperatures between 2-8°C . The compound is available in either liquid or solid form .Applications De Recherche Scientifique
Environmental Impact and Remediation
2-Chloro-5-isopropoxypyrazine, a chemical similar in structure to various pesticides and herbicides like atrazine, is a point of interest for environmental studies focusing on contamination and remediation efforts. Atrazine, for example, is frequently detected at high concentrations in groundwater and has been the subject of numerous studies to understand its environmental fate and potential for remediation. Research has explored the degradation pathways of atrazine and similar compounds, revealing that they can undergo processes such as sonolytic, photolytic, and photocatalytic decomposition in the presence of specific catalysts or under certain conditions, leading to a variety of degradation products. These processes are crucial for developing effective remediation strategies for contaminants that share structural similarities with 2-Chloro-5-isopropoxypyrazine (Dousset et al., 2004) (Hiskia et al., 2001).
Analytical and Methodological Developments
Studies on compounds like atrazine have also led to advancements in analytical methodologies for detecting and quantifying such chemicals in environmental samples. These methodologies include solid-phase extraction techniques coupled with sophisticated analytical tools like capillary gas chromatography, allowing for the sensitive detection of atrazine and its metabolites in groundwater. This analytical progress is vital for monitoring environmental contamination and evaluating the effectiveness of remediation efforts, providing a framework that could be applied to chemicals with similar properties, including 2-Chloro-5-isopropoxypyrazine (Pucarević et al., 2002).
Degradation and Transformation Studies
Further research has focused on the degradation mechanisms of atrazine, offering insights into how similar compounds might behave in the environment or under treatment conditions. For instance, the enzymatic degradation of atrazine and its transformation into less harmful metabolites has been extensively studied, highlighting the potential of bioremediation strategies. These studies have identified specific enzymes capable of breaking down atrazine, suggesting a possible avenue for the bioremediation of related compounds. Understanding these pathways is crucial for developing new methods to mitigate the environmental impact of such chemicals (Seffernick et al., 2002).
Safety And Hazards
Orientations Futures
While specific future directions for 2-Chloro-5-isopropoxypyrazine are not mentioned in the available resources, the compound’s use in research and development suggests potential for further exploration in various scientific fields .
Relevant Papers While specific papers on 2-Chloro-5-isopropoxypyrazine were not found, the compound’s presence in the broader context of research and development suggests it may be discussed in scientific literature related to organic chemistry and related fields .
Propriétés
IUPAC Name |
2-chloro-5-propan-2-yloxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVIVIQFIZPXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856498 | |
| Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isopropoxypyrazine | |
CAS RN |
1081522-65-7 | |
| Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



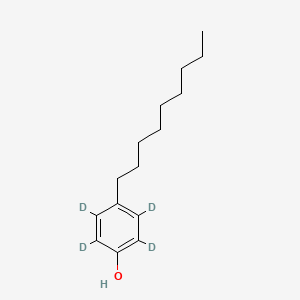
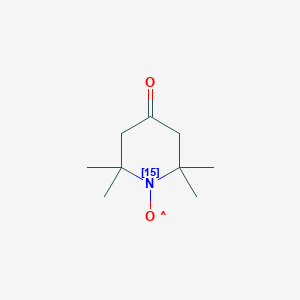

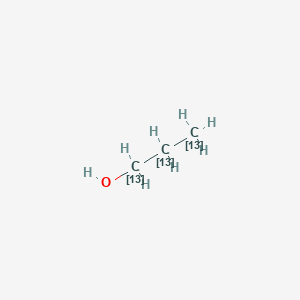
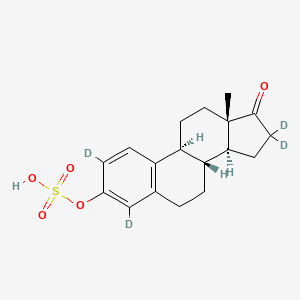
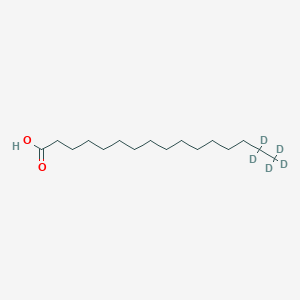

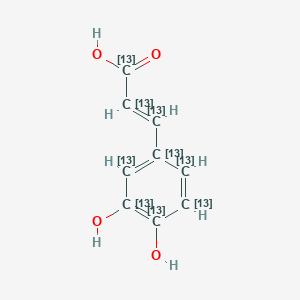
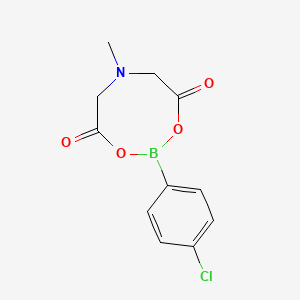
![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)



